1,5-Dihydroimidazo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
1,7-dihydroimidazo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h1-4H,(H,11,12)(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJSWBSUEOZJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminobenzyl Glycine Derivatives
A foundational method for synthesizing imidazo[4,5-g]quinazolinones involves cyclization reactions starting from substituted aminobenzyl glycine precursors. For example, the synthesis of anagrelide (a structurally related compound) employs ethyl-N-(6-amino-2,3-dichlorobenzyl) glycine (I ) as a starting material. Treatment with cyanogen bromide in aprotic solvents like toluene generates an iminoquinazoline intermediate (II ), which undergoes base-mediated cyclization in alcoholic solutions to yield the target scaffold .
Key steps include:
-
Formation of the iminoquinazoline intermediate : Cyanogen bromide reacts with the primary amine of I , facilitating nucleophilic attack and subsequent cyclization.
-
Base-mediated ring closure : Potassium carbonate or sodium hydroxide in ethanol promotes lactam formation, yielding the bicyclic core .
This method achieves moderate yields (40–62%) but faces challenges such as competing hydrolysis reactions and esterification side products .
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances leverage palladium catalysis to introduce substituents at specific positions of the quinazolinone core. For instance, Suzuki-Miyaura coupling of 5-bromo-quinazolin-4-one derivatives with aryl boronic acids enables the installation of aryl groups at the C-5 position . While this approach primarily targets C-5 modifications, analogous strategies could adapt to functionalize the imidazo[4,5-g]quinazolinone scaffold.
Example reaction pathway :
-
Substrate : 5-Bromo-1,5-dihydroimidazo[4,5-g]quinazolin-8-one.
-
Catalyst : Pd(dppf)Cl₂.
-
Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.
-
Outcome : Aryl groups (e.g., phenyl, pyridyl) are introduced, enhancing structural diversity .
Hydrogenation and Reductive Amination
Hydrogenation plays a pivotal role in reducing nitrile or nitro groups during synthesis. For example, cyanation of a 5-bromo-quinazolinone derivative using Pd catalysis, followed by hydrogenation over Raney nickel, yields primary amines . These intermediates are critical for constructing the imidazole ring via reductive amination.
Typical sequence :
-
Cyanation : 5-Bromo derivative → 5-cyano intermediate.
-
Hydrogenation : Conversion of nitrile to amine using H₂/Raney Ni.
-
Cyclization : Reaction with carbonyl compounds (e.g., glyoxal) to form the imidazole ring .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclocondensation steps. For example, heating a mixture of 2-aminobenzamide and triethyl orthoformate under microwave conditions (150°C, 20 minutes) yields quinazolin-4-one derivatives . Adapting this method to imidazo[4,5-g]quinazolinones could involve:
-
Precursor : 2-Amino-4,5-dicyanobenzamide.
-
Conditions : Microwave, 180°C, 30 minutes.
-
Outcome : Intramolecular cyclization to form the fused imidazole ring .
Enzymatic and Biocatalytic Approaches
Emerging strategies employ enzymes for regioselective functionalization. Lipases and oxidoreductases have been used to catalyze ester hydrolysis and oxidation reactions in quinazolinone synthesis . While biocatalytic routes for 1,5-dihydroimidazo[4,5-g]quinazolin-8-one remain unexplored, they offer potential for greener synthesis with higher stereocontrol.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline and imidazoquinazoline derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes, such as phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Structural Differences and Implications
Ring Fusion Position: The target compound’s [4,5-g] fusion creates a planar aromatic system distinct from the [1,2-c] fusion in 2,3-dihydroimidazo[1,2-c]quinazoline, which adopts a non-planar conformation due to reduced aromaticity . The [4,5-d] fusion in pyrrolo-imidazopyridines introduces a pyrrole ring, altering electron distribution and steric interactions .
Substituent Effects: Electron-Withdrawing Groups: Derivatives with trifluoromethylphenyl (e.g., CID56338 in ) enhance metabolic stability and lipophilicity, critical for drug bioavailability .
Fused Heterocycles: Compounds like [1,3]dioxolo[4,5-g]chromen-8-one replace the quinazoline core with a chromenone system, shifting activity toward cytotoxicity via topoisomerase inhibition . Oxazolo- or thiazolo-fused derivatives () introduce additional heteroatoms, modulating reactivity and interaction with biological targets .
Physicochemical and Spectral Properties
- UV Spectra: Protonation sites differ between methylthio and amino derivatives of imidazoquinazolines. Methylthio compounds protonate preferentially on the imidazole ring, while amino derivatives protonate on the quinazoline ring, affecting UV absorption and ionization .
- Solubility: Substituents like aminoethyl () enhance aqueous solubility, critical for oral bioavailability .
Biological Activity
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fused imidazole and quinazoline structure, exhibits potential therapeutic effects in various disease models, particularly in cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure includes both imidazole and quinazoline moieties which contribute to its biological activity. The compound is synthesized through the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using specific catalysts and reaction conditions .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study reported that this compound inhibited the activity of specific kinases involved in cancer cell signaling pathways .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Induction of apoptosis |
| MCF-7 (breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 12 | Inhibition of PI3K/Akt signaling pathway |
Anticonvulsant Properties
In addition to its antitumor effects, this compound has demonstrated anticonvulsant activity in animal models. It acts on various neurotransmitter systems and has been shown to modulate GABAergic transmission .
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of this compound in a mouse model of seizures induced by pentylenetetrazol. The results indicated a significant reduction in seizure duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that it can reduce the production of TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound involves multiple mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific kinases such as DYRK1A and CDK9/CyclinT, which are crucial for cell proliferation and survival .
- Cell Signaling Modulation : The compound interferes with various signaling pathways including PI3K/Akt and MAPK pathways, leading to altered cellular responses.
- Apoptosis Induction : It promotes apoptotic cell death through the activation of caspases and the mitochondrial pathway .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other similar compounds within the imidazoquinazoline class:
Table 2: Comparison of Biological Activities
| Compound | Antitumor Activity | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant | Moderate | Significant |
| Imidazo[1,2-a]quinoxaline | Moderate | Low | Moderate |
| Quinazoline Derivatives | Variable | Moderate | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
